2,2'-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. The scalability of these methods allows for the production of significant quantities required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may activate or inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2-methyl-1H-indol-3-yl acetic acid: Known for its biological activities and potential therapeutic applications.
Uniqueness
2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid is unique due to its specific structure, which allows for distinct interactions with biological targets
Properties
CAS No. |
919079-56-4 |
---|---|
Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C14H16N2O5/c17-10-1-2-12-11(5-10)9(6-15-12)3-4-16(7-13(18)19)8-14(20)21/h1-2,5-6,15,17H,3-4,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
GNGXLOOWFXEWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.